1-(3-Nitrophenyl)-3-phenyl-2-propyn-1-one
Overview
Description
The compound "1-(3-Nitrophenyl)-3-phenyl-2-propyn-1-one" belongs to the family of organic compounds known as chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. These compounds are of interest due to their structural significance and diverse chemical properties.
Synthesis Analysis
The synthesis of related compounds, such as 1,3-bis(3-aminophenyl)-2-propen-1-one, involves Claisen-Schmidt condensation under ultrasonic irradiation, starting from 3-nitrobenzaldehyde and 3-nitroacetophenone, followed by reduction (Wu Qun-rong, 2007). This methodology could be adapted for synthesizing "1-(3-Nitrophenyl)-3-phenyl-2-propyn-1-one" by altering the starting materials and conditions to suit the specific alkyne functionality.
Molecular Structure Analysis
The crystal structures and molecular properties of nitro-substituted chalcones have been thoroughly studied, revealing insights into their conformation and molecular coplanarity, influenced by the position of nitro substituents (Alam Yair Hidalgo et al., 2021). These findings underscore the impact of nitro group positioning on the overall molecular architecture and potential intermolecular interactions.
Chemical Reactions and Properties
Chalcones, including nitro-substituted variants, participate in various chemical reactions, highlighting their reactivity towards different synthetic transformations. The organotin(IV) carboxylates synthesis from nitro-substituted chalcones demonstrates their reactivity and potential in forming complex structures with interesting antitumor activities (Chunling Liu et al., 2011).
Physical Properties AnalysisThe solvatochromism of nitro-substituted chalcones and their derivatives provides insight into their physical properties, particularly how they interact with solvents and the impact on their spectroscopic behavior (L. G. Nandi et al., 2012). This solvatochromic behavior is crucial for understanding the solvent-dependent physical properties of "1-(3-Nitrophenyl)-3-phenyl-2-propyn-1-one."
Chemical Properties Analysis
The chemical properties of chalcones can be explored through their synthesis and the study of their spectral properties. The synthesis of substituted 1,3-diphenyl-2-propen-1-ones, including nitro variants, and their UV, IR, NMR, and C NMR spectral data provide valuable information about their chemical behavior and characteristics (M. Ahmed et al., 2007).
Scientific Research Applications
Synthesis and Characterization :
- This compound has been synthesized through the Claisen-Schmidt condensation process, resulting in different chalcones, which are a type of aromatic ketone. These chalcones have been studied for their crystal structures and molecular properties, indicating their potential use in material science and pharmaceutical applications (Hidalgo et al., 2021).
Reactivity in Chemical Reactions :
- The compound has been used to study its reactivity with other chemicals, like rhenium allenylidenes and phosphines, providing insights into its behavior in complex chemical reactions, which can be important for catalysis and synthesis of new materials (Coletti et al., 2012).
Biological Applications :
- Chalcones derived from this compound have been evaluated for their anti-inflammatory and gastroprotective properties. This suggests potential applications in developing new therapeutic agents for inflammation and gastrointestinal disorders (Okunrobo et al., 2006).
Antitumor Activity :
- Organotin(IV) carboxylates derived from a similar compound have shown antitumor activities, indicating the potential use of this compound in the synthesis of anticancer agents (Liu et al., 2011).
Photophysical Properties :
- Studies on the effect of solvent polarity on the photophysical properties of derivatives of this compound have been conducted. This has implications for its application in optoelectronics and sensor technology (Kumari et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling the compound.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made in its synthesis.
For a specific compound, these analyses would require laboratory experiments and are beyond my capabilities as an AI. However, I can help find and interpret research articles related to the compound. Please provide the correct name or any other identifiers for the compound you’re interested in.
properties
IUPAC Name |
1-(3-nitrophenyl)-3-phenylprop-2-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO3/c17-15(10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(18)19/h1-8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODIUOIVYGKAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354757 | |
Record name | 2-Propyn-1-one, 1-(3-nitrophenyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-3-phenyl-2-propyn-1-one | |
CAS RN |
16616-39-0 | |
Record name | 2-Propyn-1-one, 1-(3-nitrophenyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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